2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride
Description
2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride is a compound that features both an oxazole and an azetidine ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Properties
CAS No. |
2694728-53-3 |
|---|---|
Molecular Formula |
C8H11ClN2O3 |
Molecular Weight |
218.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride typically involves the formation of the oxazole and azetidine rings followed by their coupling. One common method includes the use of aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis techniques, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the oxazole and azetidine rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring might yield oxazole N-oxides, while reduction of the azetidine ring could produce azetidine derivatives with different functional groups.
Scientific Research Applications
2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The oxazole and azetidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its role in peptide synthesis.
Isoxazole derivatives: Commonly found in various pharmaceutical agents.
Uniqueness
What sets 2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride apart is its combination of both oxazole and azetidine rings, providing a unique structural framework that can interact with multiple biological targets. This dual functionality enhances its potential in drug development and other scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
